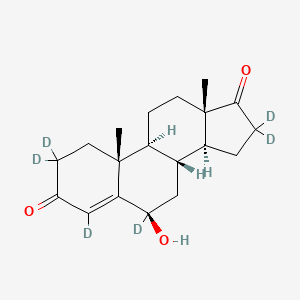

6beta-Hydroxy androstenedione-d6

Description

Steroid Hormone Biosynthesis and Metabolic Pathways of Androstenedione (B190577)

Androstenedione (A4) is a key steroid hormone that occupies a central position in the biosynthesis of both androgens and estrogens. wikipedia.orgontosight.ai It is produced in the adrenal glands and the gonads from cholesterol through a series of enzymatic reactions. ontosight.aiontosight.ai The primary pathways for androstenedione synthesis involve the conversion of dehydroepiandrosterone (B1670201) (DHEA) or 17α-hydroxyprogesterone. wikipedia.orgbio-rad.com

Once synthesized, androstenedione serves as a precursor for more potent sex hormones. ontosight.ai It can be converted to testosterone (B1683101) by the enzyme 17β-hydroxysteroid dehydrogenase or to estrone (B1671321) by aromatase. ontosight.ainih.gov The metabolism of androstenedione is a complex process involving multiple enzymes and pathways that lead to a variety of other biologically active compounds. ontosight.aimdpi.com These metabolic conversions, which primarily occur in the liver and peripheral tissues, are critical for regulating the balance of sex hormones in the body. wikipedia.orgmdpi.com

The major metabolic pathways for androstenedione include:

Conversion to Testosterone: Catalyzed by 17β-hydroxysteroid dehydrogenase. ontosight.ai

Conversion to Estrone: Catalyzed by aromatase (CYP19A1). nih.govpharmgkb.org

5α-Reduction: Conversion to 5α-androstanedione, a precursor to dihydrotestosterone (B1667394) (DHT). ontosight.ai

Hydroxylation: Various cytochrome P450 enzymes can hydroxylate androstenedione at different positions, leading to metabolites like 6β-hydroxyandrostenedione. nih.govresearchgate.net

Significance of Hydroxylated Steroid Metabolites in Endocrine Research

Hydroxylation is a key phase 1 metabolic reaction that modifies the structure and function of steroids. nih.govnih.gov The addition of a hydroxyl group increases the water solubility of the steroid, which facilitates its excretion. nih.gov However, hydroxylation is not merely a step in steroid degradation; it can also lead to the formation of metabolites with altered or even new biological activities. researchgate.net

Hydroxylated steroid metabolites are of significant interest in endocrine research for several reasons:

Biomarkers of Enzyme Activity: The levels of specific hydroxylated metabolites can serve as indicators of the activity of certain enzymes, particularly cytochrome P450 (CYP) enzymes. For example, 6β-hydroxytestosterone is a well-established biomarker for the activity of CYP3A4, a major drug-metabolizing enzyme. nih.govoup.com

Understanding Disease Pathophysiology: Altered profiles of hydroxylated steroids are associated with various endocrine disorders. Studying these metabolites can provide insights into the underlying enzymatic dysregulation in conditions like congenital adrenal hyperplasia and polycystic ovary syndrome. ontosight.ai

Drug Development and Metabolism: Many drugs are metabolized by the same CYP enzymes that process steroids. Therefore, understanding the formation of hydroxylated steroid metabolites is crucial for predicting and assessing drug-drug interactions. nih.gov

Overview of 6-beta-Hydroxyandrostenedione within Steroid Metabolism Research

6β-Hydroxyandrostenedione is a metabolite of androstenedione formed by the action of specific cytochrome P450 enzymes, most notably CYP3A4. nih.govnih.gov This hydroxylation occurs at the 6-beta position of the steroid nucleus. nih.gov Research has shown that both P-450scc and P-450(11β) in adrenocortical mitochondria can catalyze the formation of 6β-hydroxyandrostenedione from androstenedione. nih.gov

The formation of 6β-hydroxyandrostenedione is a significant metabolic pathway for androstenedione. Its production can be influenced by the activity of CYP3A4, which in turn can be affected by various factors, including genetics, disease states, and exposure to certain drugs. oup.comnih.gov Therefore, the measurement of 6β-hydroxyandrostenedione can provide valuable information about the metabolic status of an individual.

Role of Deuterated Analogs (e.g., 6-beta-Hydroxyandrostenedione-d6) in Advanced Steroid Research

The accurate and precise quantification of steroid hormones and their metabolites in biological samples is a significant challenge in endocrine research. Mass spectrometry (MS) coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS) has become the gold standard for steroid analysis due to its high sensitivity and specificity. sigmaaldrich.comtexilajournal.com

In these analytical methods, deuterated analogs of the target analytes, such as 6β-Hydroxyandrostenedione-d6, play a crucial role as internal standards. clearsynth.comscioninstruments.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to the sample in a known quantity before sample preparation and analysis. aptochem.com

The advantages of using deuterated internal standards in mass spectrometry-based steroid analysis are numerous:

Correction for Sample Loss: They compensate for any loss of the analyte during the extraction and sample preparation process. scioninstruments.com

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since deuterated standards co-elute with the analyte and have nearly identical ionization efficiencies, they can effectively correct for these matrix effects. texilajournal.comclearsynth.com

Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, the accuracy and precision of the quantitative analysis are significantly improved. texilajournal.comclearsynth.com

Method Validation: Deuterated standards are essential for the validation of analytical methods, ensuring their robustness and reliability. clearsynth.com

6β-Hydroxyandrostenedione-d6 is a synthetically produced version of 6β-hydroxyandrostenedione where six hydrogen atoms have been replaced by deuterium (B1214612) atoms. lgcstandards.com This isotopic labeling makes it distinguishable from the endogenous (naturally occurring) compound by mass spectrometry, while its chemical behavior remains nearly identical. pubcompare.ai This makes it an ideal internal standard for the accurate quantification of 6β-hydroxyandrostenedione in complex biological matrices like blood and urine. sigmaaldrich.comnih.gov

Properties

CAS No. |

67034-98-4 |

|---|---|

Molecular Formula |

C19H26O3 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-2,2,4,6,16,16-hexadeuterio-6-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1/i4D2,5D2,9D,16D |

InChI Key |

WVAMBAWFDOYFOD-QFIMOSOKSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O |

Isomeric SMILES |

[2H]C1=C2[C@](C[C@@H]3[C@@H]([C@]2(CC(C1=O)([2H])[2H])C)CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)([2H])O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of 6beta Hydroxyandrostenedione

Endogenous Hydroxylation Pathways of Androstenedione (B190577)

The endogenous conversion of androstenedione to 6β-hydroxyandrostenedione is a key step in steroid metabolism. This hydroxylation reaction is catalyzed by specific enzymes located within cellular organelles of various tissues.

Characterization of Cytochrome P450 Isoforms Mediating 6β-Hydroxylation

The 6β-hydroxylation of androstenedione is predominantly carried out by members of the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Research has identified that a single human liver P-450 enzyme is the main catalyst for the 6β-hydroxylation of androstenedione, as well as other steroids like testosterone (B1683101) and progesterone (B1679170). nih.gov

CYP3A4: Studies have established that CYP3A4, a prominent member of the P450NF gene subfamily (also known as the P-450 IIIA subfamily), is the primary enzyme responsible for steroid hormone 6β-hydroxylation in human liver microsomes. nih.gov The rates of 6β-hydroxylase activity for androstenedione, testosterone, and progesterone show a high correlation with the specific content of human P-450NF and its associated nifedipine (B1678770) oxidase activity. nih.gov Furthermore, the macrolide antibiotic triacetyloleandomycin, which selectively inhibits members of the P-450 IIIA subfamily, also inhibits steroid 6β-hydroxylation in human and rat liver microsomes. nih.gov While CYP3A4 is the major catalyst, other P450 isoforms can also contribute to this metabolic reaction. nih.govebi.ac.uk In rats, P450 3A9, a female-specific isoform of CYP3A found in the brain, has been shown to be active in the hydroxylation of androstenedione. nih.gov

Investigation of Steroid 6β-Hydroxylase Activity in Various Biological Matrices

The enzymatic activity responsible for the 6β-hydroxylation of androstenedione has been identified in several biological tissues, highlighting the widespread nature of this metabolic pathway.

Adrenal Cortex: In the adrenal glands, which are a primary site of androgen production, 6β-hydroxylase activity has been observed. mdpi.comwikipedia.org Studies using purified bovine adrenocortical mitochondrial P-450 have shown that both P-450scc (cholesterol side-chain cleavage enzyme) and P-450(11beta) can convert androstenedione into 6β-hydroxyandrostenedione. nih.gov

Liver Microsomes: The liver is a major site of steroid metabolism, and liver microsomes exhibit significant 6β-hydroxylase activity. nih.govuams.edu In human liver microsomal fractions, 6β-hydroxylation is the primary route of NADPH-dependent oxidative metabolism for androstenedione, accounting for 75% or more of the total hydroxylated metabolites. nih.gov The activity in liver microsomes is strongly correlated with the presence of CYP3A4. nih.gov

Substrate Specificity and Kinetic Parameters of Responsible Enzymes

The enzymes involved in 6β-hydroxylation exhibit a degree of substrate specificity and distinct kinetic profiles.

CYP3A4 demonstrates broad substrate specificity, catalyzing the 6β-hydroxylation of several steroid hormones, including androstenedione, testosterone, and progesterone. nih.govebi.ac.uk The rates of 6β-hydroxylation for these three substrates are highly correlated in human liver microsomes, suggesting a single enzyme is primarily responsible. nih.gov Kinetic studies have shown that at high concentrations, testosterone and erythromycin (B1671065) (another CYP3A4 substrate) can mutually inhibit each other's metabolism, indicating they compete for the same active site on the enzyme. nih.gov At lower concentrations, they act as competitive inhibitors. nih.gov

The table below summarizes the key enzymes involved in the 6β-hydroxylation of androstenedione.

| Enzyme Family | Specific Isoform(s) | Primary Biological Matrix | Key Findings |

| Cytochrome P450 | CYP3A4 (P-450NF) | Liver Microsomes | Major catalyst for 6β-hydroxylation of androstenedione, testosterone, and progesterone. nih.gov |

| Cytochrome P450 | P-450(11beta) (CYP11B1) | Adrenal Cortex Mitochondria | Catalyzes the formation of 6β-hydroxyandrostenedione from androstenedione. nih.gov |

| Cytochrome P450 | P-450scc | Adrenal Cortex Mitochondria | Also demonstrates the ability to form 6β-hydroxyandrostenedione. nih.gov |

| Cytochrome P450 | P450 3A9 | Rat Brain | Active in the hydroxylation of androstenedione. nih.gov |

Non-Endogenous and Microbial Biotransformation of Androstenedione to 6beta-Hydroxyandrostenedione (B1198214)

In addition to endogenous pathways, certain microorganisms are capable of transforming androstenedione into 6β-hydroxyandrostenedione. This biotransformation is a valuable tool for producing steroid derivatives. mdpi.com

The fungus Botryosphaerica obtusa has been shown to hydroxylate androstenedione at the 6β position, among other sites. nih.gov When this microorganism is cultured with androstenedione, 6β-hydroxyandrostenedione is formed as a significant metabolite. nih.gov This particular fungus also produces 6β,7β-dihydroxyandrostenedione, a previously unreported microbial transformation product. nih.gov

Another microorganism, Fusarium culmorum, is also known to biotransform 4-ene-3-oxo steroids. ebi.ac.uk When cultured with androstenedione, it produces 6β-hydroxyandrostenedione. ebi.ac.uk

The table below details the microbial organisms known to be involved in the biotransformation of androstenedione.

| Microbial Species | Substrate | Primary Product(s) | Reference |

| Botryosphaerica obtusa | Androstenedione | 6β-hydroxyandrostenedione, 6β,7β-dihydroxyandrostenedione | nih.gov |

| Fusarium culmorum | Androstenedione | 6β-hydroxyandrostenedione | ebi.ac.uk |

Metabolic Fate and Further Biotransformations of 6beta Hydroxyandrostenedione

Enzymatic Interconversions and Catabolic Pathways

6beta-hydroxyandrostenedione (B1198214) is subject to several enzymatic modifications. One key pathway involves the action of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. Specifically, 11β-HSD type 2 catalyzes the conversion of 6beta-hydroxyandrostenedione to its 11-keto form. researchgate.net Conversely, 11β-HSD type 1 can catalyze the reverse reaction. researchgate.netmdpi.com These enzymes play a critical role in regulating the local concentrations of active glucocorticoids. wikipedia.orgontosight.ai

Another significant metabolic route is the conversion of 6beta-hydroxyandrostenedione by 5α-reductase. This enzyme converts 6beta-hydroxyandrostenedione to 11β-hydroxy-5α-androstanedione. researchgate.net This 5α-reduction is a common step in the metabolism of androgens. researchgate.net

Furthermore, filamentous fungi have demonstrated the ability to hydroxylate androstenedione (B190577) at various positions, including the 7α, 7β, 11α, and 14α positions, indicating diverse catabolic pathways for androstane (B1237026) steroids. nih.gov

Role as a Substrate for Downstream Steroidogenic Enzymes (e.g., Aromatase, 11beta-Hydroxysteroid Dehydrogenases)

6beta-hydroxyandrostenedione can act as a substrate for several key steroidogenic enzymes, influencing the production of other active steroid hormones.

Aromatase: 6beta-hydroxyandrostenedione is a competitive inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. nih.gov It has been shown to interact with the same active site as the primary substrate, androstenedione. nih.gov While it acts as an inhibitor, its hydroperoxy precursors are active substrates for aromatase. nih.gov

11beta-Hydroxysteroid Dehydrogenases (11β-HSD): As mentioned previously, 6beta-hydroxyandrostenedione is a substrate for both 11β-HSD type 1 and type 2. mdpi.comresearchgate.net 11β-HSD2 converts 11β-hydroxyandrostenedione to 11-ketoandrostenedione, while 11β-HSD1 catalyzes the reverse reaction, converting 11-ketoandrostenedione back to 11β-hydroxyandrostenedione. researchgate.netmdpi.com This interconversion is a critical control point in steroid metabolism. mdpi.comresearchgate.net The introduction of a hydroxyl group at the C11 position of androstenedione yields substrates for both 11β-HSD isozymes. researchgate.net

The following table summarizes the enzymatic reactions involving 6beta-hydroxyandrostenedione:

Enzymatic Reactions Involving 6beta-Hydroxyandrostenedione| Enzyme | Reactant(s) | Product(s) |

|---|---|---|

| Aromatase | 6beta-hydroxyandrostenedione + Androstenedione | Inhibition of estrone (B1671321) production |

| 11β-HSD Type 2 | 11β-hydroxyandrostenedione | 11-ketoandrostenedione |

| 11β-HSD Type 1 | 11-ketoandrostenedione | 11β-hydroxyandrostenedione |

| 5α-reductase | 11β-hydroxyandrostenedione | 11β-hydroxy-5α-androstanedione |

| 17β-HSD | 11β-hydroxyandrostenedione | 11-ketotestosterone (B164220) |

Identification and Characterization of Subsequent Metabolites

The metabolism of 6beta-hydroxyandrostenedione gives rise to several other steroid metabolites. In androgen-dependent prostate cancer cells (LNCaP), the metabolism of 11β-hydroxyandrostenedione, a closely related compound, leads to the production of 11-keto-dihydrotestosterone (11-KDHT) through various intermediates, including 11-ketoandrostenedione (11-KA4) and 11-ketotestosterone (11-KT). mdpi.com

The metabolism of 11β-hydroxyandrostenedione in LNCaP cells has been shown to produce its 5α-reduced metabolite, 11β-hydroxy-5α-androstanedione, as well as 11-ketoandrostenedione and 11-ketotestosterone. researchgate.net The presence of 11-ketotestosterone suggests the involvement of 17β-hydroxysteroid dehydrogenase (17β-HSD). researchgate.net

For doping control purposes, the minor metabolite 6alpha-hydroxy-androstenedione has been identified as an important parameter for screening for steroid abuse. nih.gov

The table below lists the key compounds mentioned in this article.

Advanced Analytical Methodologies Utilizing 6beta Hydroxyandrostenedione D6

Principles of Stable Isotope Labeled Internal Standards in Quantitative Steroidomics

In quantitative steroidomics, the use of stable isotope-labeled (SIL) internal standards is a fundamental practice for ensuring the reliability of analytical results. sigmaaldrich.comresearchgate.net The principle behind this technique lies in the near-identical physicochemical properties of the SIL internal standard to the analyte of interest. sigmaaldrich.com 6β-Hydroxyandrostenedione-d6, being a deuterated analog of 6β-hydroxyandrostenedione, co-elutes with the native compound during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. sigmaaldrich.comwaters.com

The key advantages of using a SIL internal standard like 6β-hydroxyandrostenedione-d6 include:

Correction for Matrix Effects : Biological samples such as serum and urine contain numerous endogenous compounds that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. researchgate.netwaters.com This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Since the SIL internal standard is affected by the matrix in a nearly identical way to the analyte, the ratio of their signals remains constant, allowing for accurate compensation of these effects. researchgate.netwaters.com

Compensation for Sample Loss During Preparation : The multi-step process of sample preparation, including extraction, purification, and derivatization, can lead to variable loss of the analyte. By adding a known amount of 6β-hydroxyandrostenedione-d6 at the beginning of the sample preparation process, any losses of the native analyte can be corrected for by measuring the recovery of the internal standard. sigmaaldrich.comnih.gov

Improved Precision and Accuracy : By accounting for variations in sample handling and instrument response, SIL internal standards significantly improve the precision and accuracy of quantitative measurements. researchgate.net This is particularly critical in clinical diagnostics and research where reliable data is paramount. tohoku.ac.jp

Development and Validation of Mass Spectrometry-Based Assays

Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for steroid analysis due to its high sensitivity and specificity. tohoku.ac.jpnih.gov The development and validation of these assays are critical for ensuring their reliability and fitness for purpose. nih.gov

GC-MS has historically been a cornerstone of steroid profiling, valued for its high chromatographic resolution, which is essential for separating the numerous structurally similar steroid isomers. mdpi.comnih.gov For the analysis of hydroxylated steroids like 6β-hydroxyandrostenedione, a derivatization step is typically required to increase their volatility and thermal stability for GC analysis. nih.govmdpi.com

The process generally involves:

Extraction : Steroids are extracted from the biological matrix (e.g., urine, plasma) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). dshs-koeln.de

Derivatization : The extracted steroids are then derivatized, often through a two-step process involving oximation to protect ketone groups followed by silylation of hydroxyl groups. nih.gov This enhances their chromatographic properties.

GC-MS Analysis : The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and interaction with the capillary column, and then detected by the mass spectrometer. mdpi.comdshs-koeln.de 6β-Hydroxyandrostenedione-d6 is used to create a calibration curve against which the concentration of the endogenous analyte is determined.

A study on steroid profiling in urine demonstrated that using deuterated internal standards, like d3-testosterone and d3-epitestosterone, resulted in more accurate quantification compared to other types of internal standards. dshs-koeln.de

LC-MS/MS has become the preferred method for steroid analysis in many clinical and research laboratories. tohoku.ac.jpnih.gov It offers several advantages over GC-MS, including simpler sample preparation (often eliminating the need for derivatization), shorter analysis times, and improved specificity. nih.govnih.gov

In a typical LC-MS/MS assay for 6β-hydroxyandrostenedione:

Sample Preparation : A known amount of 6β-hydroxyandrostenedione-d6 is added to the sample. nih.govspringernature.com This is followed by protein precipitation and/or solid-phase extraction to remove interfering substances. nih.govnih.gov

LC Separation : The extracted sample is injected into the LC system, where the analytes are separated on a chromatographic column. Modern ultra-high-performance liquid chromatography (UHPLC) systems offer rapid and high-resolution separations. researchgate.net

MS/MS Detection : The separated compounds are ionized (e.g., by atmospheric pressure chemical ionization or electrospray ionization) and detected by a tandem mass spectrometer. nih.govspringernature.com The use of multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, provides exceptional specificity and sensitivity. nih.gov

The development of a robust LC-MS/MS assay for a panel of androgens, including 11β-hydroxyandrostenedione, demonstrated excellent precision and accuracy with a short run time of 4 minutes. nih.gov

Optimizing the analytical method is crucial for achieving the best possible performance. For hydroxylated steroids, this involves careful consideration of several steps:

Extraction : The choice of extraction technique (LLE vs. SPE) and the solvents used can significantly impact the recovery of hydroxylated steroids. The polarity of these compounds requires careful selection of the extraction solvent to ensure efficient recovery. researchgate.net

Derivatization : While often not necessary for LC-MS/MS, derivatization can sometimes be employed to improve ionization efficiency and chromatographic separation. nih.govacs.org For GC-MS, optimizing the derivatization reaction conditions (e.g., temperature, time, and reagent concentration) is critical for complete and reproducible derivatization. mdpi.comnih.gov For instance, a study on steroid hormone analysis found that hydroxylamine (B1172632) derivatization improved the ionization efficiency for electrospray ionization MS analysis. nih.gov

Chromatographic Separation : The choice of chromatographic column and mobile phase gradient (for LC) or temperature program (for GC) is vital for resolving isomeric steroids and separating them from matrix interferences. nih.govfu-berlin.de Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for separating closely related steroid isomers. nih.govfu-berlin.de

Evaluation of Analytical Performance Parameters (e.g., Linearity, Accuracy, Precision, Recovery, Matrix Effects)

A validated analytical method requires the thorough evaluation of several performance parameters to ensure its reliability. nih.govresearchgate.net

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Determined by analyzing a series of calibration standards. | Coefficient of determination (r²) > 0.99 researchgate.netmdpi.com |

| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples with known concentrations. | Within ±15% of the nominal value (±20% at the LLOQ) mdpi.comfu-berlin.de |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Measured as the coefficient of variation (CV%). | Intra- and inter-assay CV < 15% (< 20% at the LLOQ) mdpi.comnih.gov |

| Recovery | The efficiency of the extraction procedure, determined by comparing the analyte signal in a pre-extraction spiked sample to a post-extraction spiked sample. | Consistent and reproducible across the concentration range. nih.gov |

| Matrix Effects | The influence of co-eluting matrix components on the ionization of the analyte. Evaluated by comparing the analyte signal in a post-extraction spiked sample to the signal in a neat solution. | Should be minimized and compensated for by the SIL internal standard. researchgate.netwaters.com |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. | Sufficiently low to measure endogenous concentrations. nih.govnih.gov |

A study developing an LC-MS/MS assay for five steroids, including androstenedione (B190577), reported intra- and inter-assay imprecision not exceeding 7.9% and 5.3%, respectively, with mean recoveries ranging from 95.3% to 111.6%. nih.gov

Considerations for Isotopic Purity and Potential Isotope Exchange Reactions of Deuterated Standards

While deuterated standards like 6β-hydroxyandrostenedione-d6 are invaluable, their use requires careful consideration of their isotopic purity and stability. researchgate.net

Isotopic Purity : The deuterated standard should be of high isotopic purity, meaning it should contain a minimal amount of the non-labeled analyte. researchgate.net The presence of unlabeled analyte in the internal standard can lead to an overestimation of the endogenous analyte concentration, particularly at low levels. waters.comnih.gov The isotopic distribution of the standard should be well-characterized. sigmaaldrich.com

Isotope Exchange Reactions : Deuterium (B1214612) atoms can sometimes exchange with protons from the solvent or other molecules, particularly if they are located at labile positions on the steroid backbone. sigmaaldrich.com This can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of lower-mass isotopologues, compromising the accuracy of the quantification. sigmaaldrich.com The stability of the deuterium labels on 6β-hydroxyandrostenedione-d6 should be assessed during method validation under the specific conditions of the assay (e.g., pH, temperature, solvent). sigmaaldrich.com

Interference from Natural Isotopes : The naturally occurring isotopes of the analyte (e.g., ¹³C) can sometimes interfere with the detection of the deuterated internal standard, especially if the mass difference is small (e.g., d2 or d3). nih.gov For example, the M+2 peak of cortisol can interfere with the measurement of a d2-cortisol internal standard. nih.gov The six deuterium atoms in 6β-hydroxyandrostenedione-d6 provide a significant mass shift, minimizing the risk of such interference.

Careful selection of the deuterated standard, thorough validation of its stability, and characterization of its isotopic purity are essential for ensuring the integrity of quantitative data in steroidomics. researchgate.netsigmaaldrich.com

Biological and Mechanistic Studies of 6beta Hydroxyandrostenedione Excluding Human Clinical Trials

In Vitro Enzyme Kinetics and Mechanistic Elucidation of Hydroxylation and Further Metabolism

The formation of 6β-hydroxyandrostenedione from its precursor, androstenedione (B190577), is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. In vitro studies using human liver microsomes and recombinant CYP3A4 have confirmed this metabolic pathway. The reaction involves the introduction of a hydroxyl group at the 6β position of the androstenedione steroid backbone.

Research has focused on understanding the kinetics and mechanism of this hydroxylation reaction. While specific kinetic parameters for the formation of 6β-hydroxyandrostenedione are not extensively detailed in the available literature, analogous studies on the 6β-hydroxylation of testosterone (B1683101) by CYP3A4 provide valuable insights. These studies reveal that the process is highly stereoselective, with the enzyme specifically targeting the 6β position. The mechanism is believed to involve a hydrogen atom abstraction followed by an oxygen rebound step, a characteristic feature of P450-catalyzed hydroxylation reactions.

The further metabolism of 6β-hydroxyandrostenedione in vitro is less characterized. However, based on the metabolism of similar hydroxylated steroids, it is plausible that it can be a substrate for other steroid-metabolizing enzymes, such as hydroxysteroid dehydrogenases (HSDs), which could convert the hydroxyl group to a keto group or alter other functional groups on the steroid nucleus.

Table 1: In Vitro Metabolism of Androstenedione

| Enzyme | Substrate | Product | System | Key Findings |

| Cytochrome P450 3A4 (CYP3A4) | Androstenedione | 6β-Hydroxyandrostenedione | Human Liver Microsomes, Recombinant CYP3A4 | Confirmed as the primary enzyme responsible for the 6β-hydroxylation of androstenedione. |

Investigation of Receptor Binding and Steroidogenic Activities in Non-Human or Reconstituted Systems

Direct evidence from in vitro binding assays detailing the affinity of 6β-hydroxyandrostenedione for androgen and mineralocorticoid receptors is not extensively available in the current scientific literature. However, its structural similarity to other androgens and its observed physiological effects in animal models suggest potential interactions with these receptors.

The androgen receptor (AR) binds various androgens, and the binding affinity is influenced by the steroid's three-dimensional structure. While androstenedione itself is a weak androgen, modifications such as hydroxylation at the 6β position could alter its binding characteristics. Without direct competitive binding studies, the precise affinity of 6β-hydroxyandrostenedione for the AR remains to be determined.

The mineralocorticoid receptor (MR) is activated by aldosterone (B195564) and other mineralocorticoids, regulating electrolyte and water balance. The hypertensinogenic effects of 6β-hydroxyandrostenedione observed in animal models strongly suggest a potential interaction with the MR, either directly as a ligand or indirectly by modulating the activity of enzymes that regulate mineralocorticoid signaling. However, direct binding studies in reconstituted systems are necessary to confirm this hypothesis.

Regarding its steroidogenic activities, there is a lack of in vitro studies investigating the direct effect of 6β-hydroxyandrostenedione on the expression or activity of steroidogenic enzymes in non-human or reconstituted systems.

Studies on Biological Activities and Physiological Roles in Animal Models (e.g., Hypertensinogenic Effects)

Research in animal models, particularly in rats, has provided significant insights into the biological activities of 6β-hydroxyandrostenedione, most notably its effects on blood pressure.

A key study demonstrated that the administration of 6β-hydroxyandrostenedione to rats with intact adrenal glands induced a state of hypertension. nih.gov This effect was accompanied by sodium retention, suppressed plasma renin activity, and decreased plasma concentrations of aldosterone, corticosterone, and 11-deoxycorticosterone. nih.gov These findings suggest that 6β-hydroxyandrostenedione acts as a hypertensinogenic agent, creating a physiological state that mimics mineralocorticoid excess. nih.gov The study also highlighted that this compound amplifies the kaliuretic action of aldosterone, further supporting its role in modulating mineralocorticoid pathways. nih.gov

These results from animal models underscore the potential physiological significance of 6β-hydroxyandrostenedione in blood pressure regulation.

Table 2: Effects of 6β-Hydroxyandrostenedione in Rats

| Parameter | Observation | Implication | Reference |

| Blood Pressure | Increased | Hypertensinogenic effect | nih.gov |

| Sodium Metabolism | Sodium retention | Mineralocorticoid-like activity | nih.gov |

| Plasma Renin Activity | Suppressed | Negative feedback on the renin-angiotensin system | nih.gov |

| Plasma Aldosterone | Decreased | Suggests a state of mineralocorticoid excess | nih.gov |

| Plasma Corticosterone | Decreased | Alteration in adrenal steroid profile | nih.gov |

| Plasma 11-Deoxycorticosterone | Decreased | Alteration in adrenal steroid profile | nih.gov |

Research on Regulation of Enzyme Expression and Activity in Response to Environmental or Physiological Stimuli (in vitro/animal models)

The formation of 6β-hydroxyandrostenedione is intrinsically linked to the activity of CYP3A4. Therefore, factors that regulate the expression and activity of this enzyme will consequently affect the production of this metabolite.

Physiological Stimuli: In vitro studies have shown that the expression of CYP3A enzymes can be influenced by various physiological signals. For instance, ambient hypertonicity has been found to increase the mRNA expression of CYP3A enzymes in human intestinal and hepatic cell lines. This regulation is mediated by the tonicity-responsive enhancer binding protein (TonEBP), also known as nuclear factor of activated T-cells 5 (NFAT5). Furthermore, nitric oxide (NO), a key signaling molecule in inflammatory processes, has been shown to down-regulate CYP3A4 expression.

Environmental Stimuli: The expression of CYP3A4 is also known to be regulated by xenobiotics through the activation of nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). Various environmental chemicals, including certain pesticides and industrial compounds, can act as ligands for these receptors, leading to an induction of CYP3A4 expression and potentially increased production of 6β-hydroxyandrostenedione. Conversely, some environmental pollutants have been shown to inhibit the activity of hydroxysteroid dehydrogenases, which could potentially be involved in the downstream metabolism of 6β-hydroxyandrostenedione. However, direct studies linking specific environmental stimuli to the regulation of 6β-hydroxyandrostenedione levels in in vitro or animal models are limited.

Future Research Directions and Translational Perspectives in Steroid Metabolomics

Discovery and Elucidation of Novel Metabolic Pathways Involving 6β-Hydroxyandrostenedione

6β-hydroxyandrostenedione is a known metabolite of androstenedione (B190577), primarily formed through the action of cytochrome P450 enzymes, most notably CYP3A4. Its formation serves as an established marker for in vivo CYP3A4 activity. However, the downstream metabolic fate of 6β-hydroxyandrostenedione and its potential biological activities are less well-characterized, representing a significant frontier in steroid research.

Future research will likely focus on identifying and quantifying the subsequent metabolites of 6β-hydroxyandrostenedione. While the initial 6β-hydroxylation is a major route of androstenedione clearance, the resulting compound is not inert and may undergo further enzymatic conversions. For instance, research into the related C19 steroid, 11β-hydroxyandrostenedione (11OHA4), has revealed that it is a precursor to potent androgens like 11-ketodihydrotestosterone, which has implications for conditions such as castration-resistant prostate cancer. nih.gov This provides a strong rationale for investigating analogous downstream pathways for 6β-hydroxyandrostenedione.

The application of advanced analytical techniques, such as high-resolution mass spectrometry coupled with in vitro cell models (e.g., LNCaP prostate cancer cells or H295R adrenal cells), will be crucial. nih.gov These systems allow for the incubation of parent steroids and the subsequent identification of novel, previously uncharacterized metabolites. nih.gov Such studies could uncover new bioactive steroids derived from 6β-hydroxyandrostenedione, potentially implicating this pathway in various physiological and pathophysiological states. Furthermore, exploring the metabolic capabilities of the gut microbiome could reveal its role in modifying 6β-hydroxyandrostenedione, adding another layer of complexity to its metabolic network. nih.gov

Advancement of Comprehensive Analytical Platforms for Detailed Steroid Profiling

The accurate and comprehensive measurement of the entire steroid complement—the steroidome—is fundamental to advancing our understanding of endocrine function. Historically, immunoassays were the standard, but they suffer from limitations like cross-reactivity. nih.govjst.go.jp The future of steroid analysis lies in the continued development and refinement of mass spectrometry (MS)-based methods, which offer superior specificity and the ability to measure hundreds of steroids simultaneously. jst.go.jptohoku.ac.jp

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of clinical and research steroid analysis due to its speed, specificity, and potential for automation. nih.govnih.gov The use of deuterated internal standards, such as 6β-hydroxyandrostenedione-d6 , is critical in these quantitative assays. These standards, which are chemically identical to the analyte but have a higher mass, are added to samples at a known concentration. They co-elute with the endogenous compound and are distinguished by the mass spectrometer, allowing for precise correction of any analyte loss during sample preparation and ionization variability, thereby ensuring high accuracy and precision.

Future advancements will likely incorporate several key technologies:

Ultra-High-Performance Liquid Chromatography (UHPLC): Utilizing columns with smaller particles, UHPLC provides significantly better chromatographic resolution, which is essential for separating the numerous steroid isomers that are often indistinguishable by mass alone. nih.govnih.gov

Ion Mobility-Mass Spectrometry (IM-MS): This technique adds another dimension of separation based on the ion's size, shape, and charge, in addition to its mass-to-charge ratio. nih.govtohoku.ac.jp This can resolve co-eluting isomers and provide greater confidence in compound identification, moving towards non-targeted analysis where unknown steroid biomarkers can be discovered. nih.gov

Convergence Chromatography (CC): This technique, a form of supercritical fluid chromatography (SFC), offers significantly faster analysis times (around two minutes) compared to traditional LC methods, enabling high-throughput analysis without the need for chemical derivatization. waters.com

These advanced platforms will not only improve the quantification of known steroids like 6β-hydroxyandrostenedione but also facilitate the discovery of novel metabolites, as discussed in the previous section. nih.gov

In-Depth Mechanistic Studies on Enzyme-Substrate Interactions and Allosteric Regulation

Understanding the precise mechanisms by which enzymes synthesize and metabolize steroids is crucial for developing targeted therapeutic interventions. 6β-hydroxyandrostenedione is a product of the enzyme CYP3A4, and its formation is a classic example of an enzyme-substrate interaction. Future research will delve deeper into the structural and dynamic aspects of these interactions.

Crystallography and molecular modeling can provide static snapshots and dynamic simulations of how androstenedione fits into the active site of CYP3A4. nih.gov These studies can reveal the key amino acid residues responsible for binding and catalysis, explaining the enzyme's substrate specificity. Furthermore, techniques like hydrogen-deuterium exchange coupled to mass spectrometry (HDX-MS) can reveal how the enzyme's conformation changes upon substrate binding, providing a more dynamic picture of the catalytic process. nih.gov

A particularly important area of future investigation is allosteric regulation. nih.gov Allosteric sites are distinct from the active site, and the binding of a molecule (an allosteric effector) to this site can modulate the enzyme's activity, either activating or inhibiting it. youtube.comyoutube.comkhanacademy.org CYP3A4 is known to be subject to complex allosteric regulation. Investigating how other endogenous compounds or drugs might bind to allosteric sites on CYP3A4 to alter the rate of 6β-hydroxyandrostenedione production could provide critical insights into drug-hormone interactions and individual variations in metabolism. nih.gov These mechanistic studies are fundamental to predicting how genetic variations (polymorphisms) in steroidogenic enzymes affect an individual's steroid profile and disease susceptibility.

Application in Preclinical Biomarker Discovery and Metabolic Pathway Perturbation Studies

The ability to accurately measure steroids like 6β-hydroxyandrostenedione using advanced analytical platforms has significant translational potential, particularly in preclinical research. The measurement of this metabolite serves as a powerful biomarker for assessing the activity of the CYP3A4 enzyme system.

In preclinical drug development, measuring the ratio of 6β-hydroxyandrostenedione to its parent steroid, androstenedione (or the ratio of 6β-hydroxycortisol to cortisol), is a key method for determining if a new drug candidate induces or inhibits CYP3A4. nih.gov This is critical because CYP3A4 metabolizes a large percentage of all clinically used drugs, and any perturbation of its activity can lead to adverse drug-drug interactions. The use of 6β-hydroxyandrostenedione-d6 as an internal standard ensures the robustness of these preclinical assays.

Beyond drug development, monitoring 6β-hydroxyandrostenedione and other steroid metabolites can serve as a tool for studying metabolic pathway perturbations in various disease models. For example, in studies of endocrine disorders like mild autonomous cortisol secretion (MACS), comprehensive steroid profiling has revealed distinct changes in glucocorticoid and androgen metabolism that correlate with cardiometabolic risk. bham.ac.uk By applying these profiling techniques to preclinical models of metabolic syndrome, cancer, or neurodegenerative diseases, researchers can identify novel biomarkers and gain a deeper understanding of how steroid metabolism is altered in these conditions. mdpi.com This can pave the way for new diagnostic strategies and therapeutic targets aimed at correcting metabolic dysregulation.

Q & A

Q. Methodological Answer :

- LC-MS/MS : Preferred for sensitivity (LOQ: 0.1 ng/mL) and specificity. Use deuterated internal standards (e.g., 6β-Hydroxy Testosterone-d3) to correct for matrix effects .

- HPLC-UV : Suitable for high-concentration samples (LOQ: 10 ng/mL) but lacks isotopic discrimination .

- Validation Protocols : Follow FDA bioanalytical guidelines for intraday/interday precision (<15% RSD) .

Q. Methodological Answer :

- Steroidogenesis Tracers : Quantify androgen/estrogen biosynthesis rates in adrenal or gonadal tissue cultures using stable isotope dilution mass spectrometry (SID-MS) .

- Enzyme Inhibition Studies : Compete with non-deuterated substrates to measure CYP17A1/CYP19A1 inhibition constants (Kᵢ) .

- Cross-Species Metabolism : Compare metabolic flux in human vs. primate models to validate translational relevance .

Advanced Research Question: How can researchers differentiate 6β-Hydroxy Androstenedione-d6 from its diastereomers or structural analogs in complex mixtures?

Q. Methodological Answer :

- Chiral Chromatography : Use β-cyclodextrin columns (e.g., ChiraDex®) with MS detection to resolve 6β vs. 6α diastereomers .

- NMR Chemical Shifts : C-6 hydroxyl proton shows distinct δ 3.8–4.1 ppm in ¹H NMR, contrasting with 6α analogs (δ 3.3–3.6 ppm) .

- Crystallography : Single-crystal X-ray diffraction confirms C-6 stereochemistry via O-H···O hydrogen-bonding patterns .

Basic Research Question: What storage conditions ensure long-term stability of 6β-Hydroxy Androstenedione-d6?

Q. Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Solvent : Dissolve in deuterated methanol (CD₃OD) to minimize proton exchange .

- Stability Monitoring : Conduct quarterly LC-MS checks for deuterium loss (degradation <5% over 12 months) .

Advanced Research Question: What computational strategies predict the interactions of 6β-Hydroxy Androstenedione-d6 with steroidogenic enzymes?

Q. Methodological Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Suite models ligand-enzyme binding, accounting for deuterium’s van der Waals radius .

- QM/MM Calculations : Assess isotopic effects on transition-state energies during hydroxylation or dehydrogenation .

- Machine Learning : Train neural networks on CYP450 kinetic data to predict metabolic sites and rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.